

KCa2 Channel Modulator 1: A Comparative Analysis of Ion Channel Activity

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Compound of Interest

Compound Name: KCa2 channel modulator 1

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This guide provides a comprehensive comparison of the activity of **KCa2 channel modulator 1**, also known as compound 2o, across various ion channels. The data presented herein is compiled from preclinical research to offer an objective overview of its selectivity and potential off-target effects.

Summary of KCa2 Channel Modulator 1 Activity

KCa2 channel modulator 1 is a potent positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. It exhibits significant subtype selectivity within this family, with a pronounced potentiation of KCa2.2 and KCa2.3 channels.^[1] In contrast, it demonstrates minimal to no activity on the KCa2.1 and the intermediate-conductance KCa3.1 channels.^[2] Investigations into its effects on other ion channel families have revealed inhibitory activity on a voltage-gated sodium channel at high concentrations, while a large-conductance calcium-activated potassium (KCa1.1) channel remained unaffected.

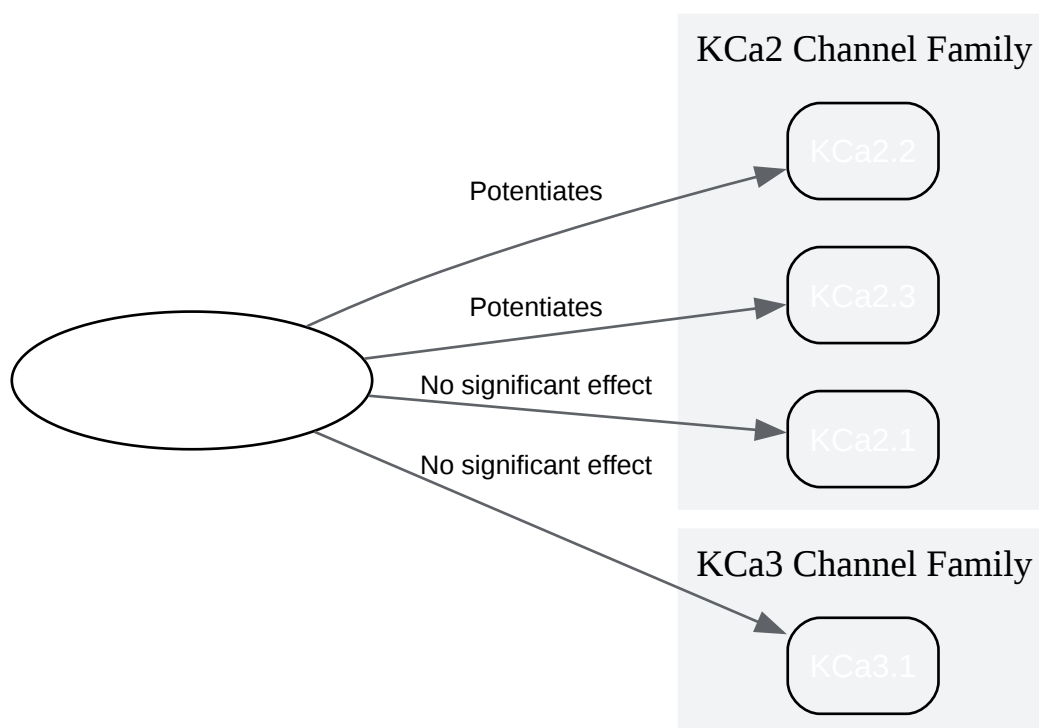
Quantitative Analysis of Ion Channel Modulation

The following table summarizes the activity of **KCa2 channel modulator 1** on a panel of ion channels as determined by electrophysiological studies.

Ion Channel Subtype	Species	Activity Type	EC ₅₀ / % Inhibition	Reference
KCa2.2 (SK2)	Rat	Positive Modulator	0.99 μ M	[1]
KCa2.3 (SK3)	Human	Positive Modulator	0.19 μ M	[2]
KCa2.1 (SK1)	Human	No significant potentiation	Emax ~0%	[2]
KCa3.1 (IK)	Human	No significant potentiation	Emax ~28%	[2]
KCa1.1 (BK)	Human	No effect	at 100 μ M	
Nav1.2	Mouse	Inhibitor	~50% inhibition at 100 μ M	

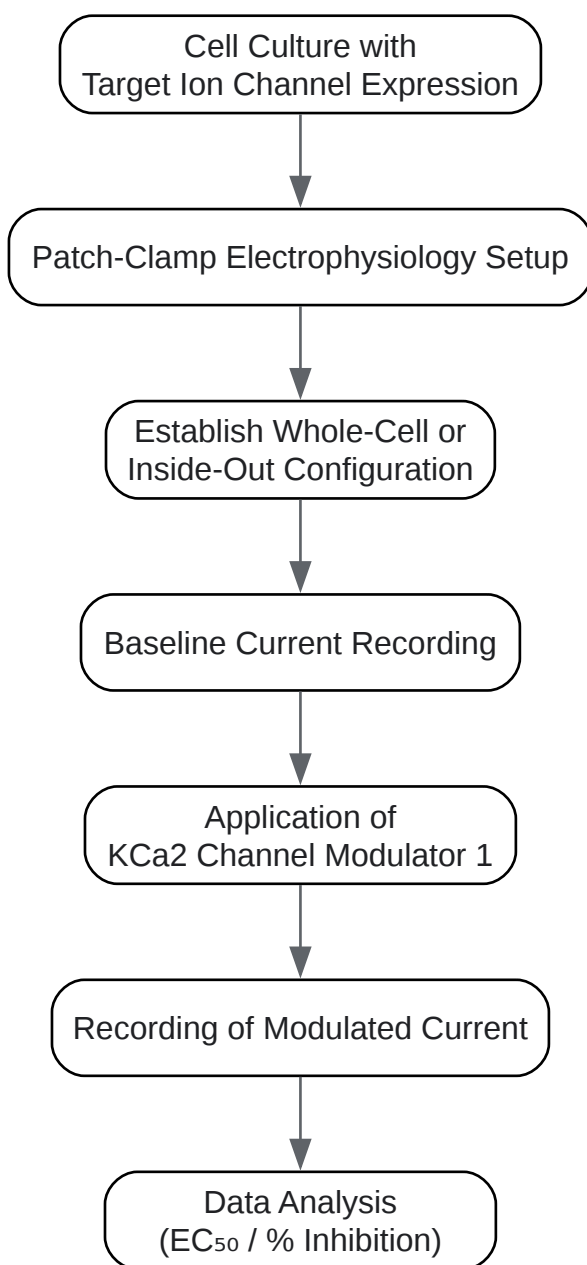
Signaling Pathway and Experimental Workflow

To visually represent the selectivity of **KCa2 channel modulator 1** and the general process of its evaluation, the following diagrams are provided.



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Caption: Subtype selectivity of **KCa2 channel modulator 1**.



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Caption: Experimental workflow for ion channel activity assessment.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inside-Out Patch-Clamp Electrophysiology for KCa Channel Activity

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the specific human or rat KCa channel subtype (KCa2.1, KCa2.2, KCa2.3, or KCa3.1).
- Pipette Solution (in mM): 150 KCl, 5 EGTA, and 10 HEPES, adjusted to pH 7.4 with KOH.
- Bath Solution (in mM): 150 KCl and 10 HEPES, adjusted to pH 7.2 with KOH. Free Ca^{2+} concentrations are adjusted by adding appropriate amounts of CaCl_2 to the EGTA-buffered solution.
- Procedure:
 - Glass micropipettes with a resistance of 2-4 $\text{M}\Omega$ are used to form a gigaohm seal with the cell membrane.
 - The patch is then excised from the cell to achieve an inside-out configuration, with the intracellular side of the membrane facing the bath solution.
 - The membrane potential is held at a constant voltage (e.g., -60 mV).
 - Baseline channel activity is recorded in the presence of a sub-maximal activating concentration of Ca^{2+} .
 - **KCa2 channel modulator 1** is then perfused into the bath at various concentrations to determine its effect on channel open probability or current amplitude.
 - Concentration-response curves are generated to calculate the EC_{50} value for potentiation. For channels where no potentiation is observed, the maximum effect (E_{max}) at a high concentration is reported.[\[2\]](#)

Whole-Cell Patch-Clamp Electrophysiology for Nav1.2 Channel Activity

- Cell Line: N1E-115 neuroblastoma cells endogenously expressing the mouse Nav1.2 channel.

- Pipette Solution (in mM): Comprised of components to buffer the intracellular environment and maintain a stable recording.
- External Solution (in mM): Contains physiological concentrations of ions, including Na⁺ as the charge carrier for the Nav1.2 current.
- Procedure:
 - A gigaohm seal is formed between the micropipette and the cell membrane.
 - The cell membrane under the pipette is ruptured to allow for electrical access to the entire cell (whole-cell configuration).
 - Voltage steps are applied to elicit Nav1.2 currents.
 - Baseline currents are recorded before the application of the modulator.
 - **KCa2 channel modulator 1** is applied to the external solution at a concentration of 100 μM.
 - The effect on the peak Nav1.2 current is measured and expressed as a percentage of inhibition compared to the baseline.

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References

- 1. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]

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